![molecular formula C18H14ClN5O2S B233966 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to modulate the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide exhibits anti-inflammatory, anticancer, and antimicrobial activities. It has been shown to reduce the production of inflammatory mediators, inhibit the growth and proliferation of cancer cells, and exhibit antimicrobial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide in lab experiments is its potential to exhibit multiple activities, making it a versatile compound for drug development. However, its complex synthesis method and limited availability may pose limitations for its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide. One potential direction is to explore its potential applications in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to fully elucidate its mechanism of action and to optimize its synthesis method for more efficient and cost-effective production.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide involves several steps, including the condensation of 4-chlorophenol with 4-(2-bromoethyl)benzonitrile, followed by the reaction with 4-amino-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then acetylated to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities, making it a promising candidate for drug development.
Eigenschaften
Produktname |
2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide |
---|---|
Molekularformel |
C18H14ClN5O2S |
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C18H14ClN5O2S/c19-14-5-7-15(8-6-14)26-10-16(25)20-9-12-1-3-13(4-2-12)17-23-24-11-21-22-18(24)27-17/h1-8,11H,9-10H2,(H,20,25) |
InChI-Schlüssel |
PLEARCWEWCUPMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4S3 |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.